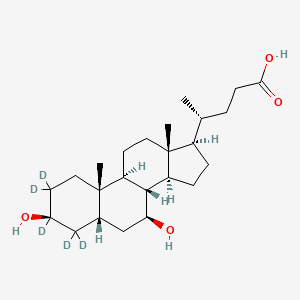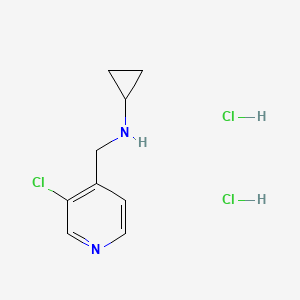
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 343.4 g/mol and a melting point of 150 °C. This compound has been extensively studied for its ability to act as a reagent for the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.
准备方法
The synthesis of (3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride involves several steps. One common method includes the reaction of 3-chloropyridine with cyclopropylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Condensation: It is used in the synthesis of Schiff bases through condensation reactions with aldehydes or ketones.
科学研究应用
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various compounds, including Schiff bases and iron (III) complexes.
Biology: The compound is involved in the formation of diiron (III) complexes used as catalysts for selective hydroxylation of alkanes.
Industry: The compound is utilized in the synthesis of zinc (II) complexes that act as pre-catalysts for polylactide synthesis, contributing to advancements in polymer chemistry.
作用机制
The mechanism of action of (3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride involves its interaction with various molecular targets and pathways. For instance, it forms complexes with iron (III) that exhibit photocytotoxic properties, generating reactive oxygen species upon exposure to light. These reactive oxygen species can cause damage to cellular components, making the compound relevant in cancer research.
相似化合物的比较
(3-Chloropyridin-4-ylmethyl)-cyclopropylamine dihydrochloride can be compared with similar compounds such as:
(3-Chloropyridin-4-yl)methanamine dihydrochloride: This compound has a similar structure but lacks the cyclopropyl group, which may affect its reactivity and applications.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
The unique structure of this compound, particularly the presence of the cyclopropyl group, contributes to its distinct reactivity and applications in various fields.
属性
分子式 |
C9H13Cl3N2 |
|---|---|
分子量 |
255.6 g/mol |
IUPAC 名称 |
N-[(3-chloropyridin-4-yl)methyl]cyclopropanamine;dihydrochloride |
InChI |
InChI=1S/C9H11ClN2.2ClH/c10-9-6-11-4-3-7(9)5-12-8-1-2-8;;/h3-4,6,8,12H,1-2,5H2;2*1H |
InChI 键 |
VGDQYNNSELZBHF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NCC2=C(C=NC=C2)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)

![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
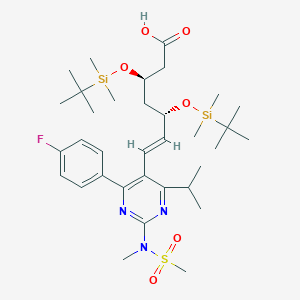
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
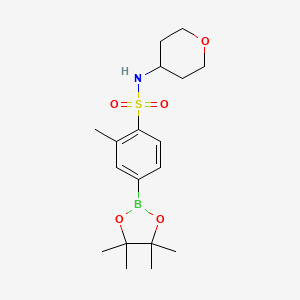
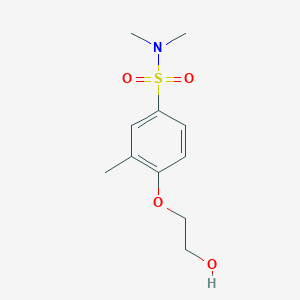

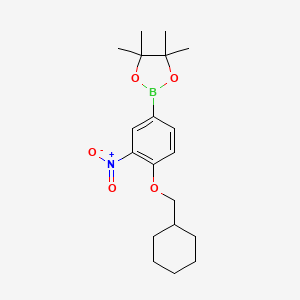

![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
